3,4,5-TRIACETOXYBENZYL ALCOHOL
Description
Contextual Significance of Benzyl (B1604629) Alcohol Derivatives in Chemical Science
Benzyl alcohol and its derivatives are a cornerstone in organic chemistry, serving as versatile building blocks and intermediates for a wide range of compounds. wikipedia.org Benzyl alcohol itself is a simple aromatic alcohol, consisting of a benzene (B151609) ring attached to a hydroxymethyl group. wikipedia.org This basic structure allows for numerous modifications, leading to a vast family of derivatives with diverse chemical properties and applications. They are used as solvents, precursors in the synthesis of esters and ethers for the fragrance industry, and as key components in the manufacturing of pharmaceuticals and other fine chemicals. wikipedia.orgresearchgate.net
The reactivity of the hydroxyl group and the aromatic ring can be fine-tuned through the introduction of various substituents. solubilityofthings.com This ability to modify the benzyl alcohol core allows chemists to create molecules with specific functionalities, influencing factors like solubility, stability, and biological activity. For instance, molecular changes to the benzyl alcohol structure have been shown to provide enhanced control in processes such as the cleaning of delicate materials. researchgate.net The study of these derivatives is essential for advancing synthetic methodologies and developing new materials and therapeutic agents. solubilityofthings.com
Rationale for Investigating Acetoxylated Benzyl Architectures in Research
In the synthesis of complex molecules that contain multiple reactive sites, it is often necessary to temporarily block, or "protect," certain functional groups to prevent them from reacting under specific conditions. fiveable.menumberanalytics.com The acetyl group is a widely used protecting group for phenols. acs.orgacs.org The process of introducing these groups is known as acetoxylation.
The rationale for using acetoxylated architectures like 3,4,5-triacetoxybenzyl alcohol lies in this principle of chemical protection. The phenolic hydroxyl groups are acidic and reactive towards many reagents used in organic synthesis. solubilityofthings.com By converting them to acetate (B1210297) esters (acetoxylation), their nucleophilicity and acidity are masked, rendering them stable to a variety of reaction conditions. acs.orgwiley.com
The acetyl group is advantageous because it is stable enough to withstand many synthetic transformations but can be removed selectively under mild conditions, typically through acid or base hydrolysis, to regenerate the original phenolic hydroxyl group. wikipedia.orglibretexts.org This selective removal is crucial for synthetic efficiency. wiley.com The investigation into acetyl-protected compounds like this compound is therefore driven by the need for robust and reliable strategies in multi-step organic synthesis, allowing for the precise construction of complex target molecules. numberanalytics.com
Overview of Current Research Trajectories Involving Substituted Phenolic Alcohols
Current research in the field of substituted phenolic alcohols is dynamic, with a significant focus on developing novel and efficient synthetic methods. One major trajectory involves the use of transition-metal catalysis to achieve site-selective functionalization of the aromatic ring. For example, palladium-catalyzed ortho-acetoxylation of masked benzyl alcohols has been developed as a method to synthesize various 2-hydroxyalkylphenol derivatives. acs.org Such methods offer high yields and the potential for creating complex substitution patterns that are difficult to achieve through traditional means. acs.orgacs.org
Another area of active investigation is the exploration of the reactivity of the benzylic alcohol group itself. Studies have examined the behavior of hydroxybenzyl alcohols in solution at elevated temperatures, revealing that the formation of a benzylic cation is a key reactive intermediate. acs.org Understanding these reaction mechanisms allows for the development of controlled transformations, such as etherification or electrophilic aromatic substitution. acs.org
Furthermore, research continues into the synthesis of new derivatives of substituted phenols to explore their potential properties. finechem-mirea.ru This includes optimizing reaction conditions for processes like chloroacetylation and exploring the synthesis of derivatives containing additional pharmacologically relevant groups. finechem-mirea.ru These research efforts collectively aim to expand the synthetic toolbox available to chemists, enabling the creation of novel and valuable substituted phenolic compounds for various scientific applications. solubilityofthings.comacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetone |
| Acetophenone |
| Anisole |
| Benzaldehyde (B42025) |
| Benzene |
| Benzoic acid |
| Benzyl acetate |
| Benzyl alcohol |
| Benzyl chloride |
| Carbon dioxide |
| Carbon monoxide |
| Chloroacetyl chloride |
| Chloroform |
| Cyclohexanol |
| Diethyl ether |
| Ethanol |
| Ethylene glycol |
| Glycerol (B35011) |
| Hexafluoroisopropanol |
| Imidazole |
| Methanol |
| Methylal |
| Methyl iodide |
| Phenylhydrazine |
| Phenol (B47542) |
| Propofol |
| Pyrazole amine |
| Pyridine (B92270) |
| Thymol |
| Toluene |
| 3,4,5-Trimethoxybenzaldehyde |
| 3,4,5-Trimethoxybenzyl alcohol |
| 3,4,5-Trimethoxybenzyl chloride |
| 3',4',5'-Trimethoxycinnamyl alcohol acetate |
| 3,4,5-Trihydroxyphenethyl alcohol |
| 2-hydroxyalkylphenol |
| 3-(p-acetoxyphenyl)propionyl chloride |
| 4-carbomethoxyphenol |
| 3-Acetoxy-4-methoxybenzyl Alcohol |
| 3,4-dichlorophenol |
| 4-nitrobenzyl alcohol |
| o-cresol |
Properties
CAS No. |
100945-24-2 |
|---|---|
Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 |
Origin of Product |
United States |
Advanced Derivatization Strategies for 3,4,5 Triacetoxybenzyl Alcohol in Analytical and Synthetic Applications
Acylation Reactions for Enhanced Analytical Detection and Reactivity Modulation
Acylation, the process of introducing an acyl group into a molecule, is a fundamental derivatization technique for compounds containing active hydrogen atoms, such as alcohols. libretexts.org For 3,4,5-triacetoxybenzyl alcohol, acylation of the primary alcohol can yield esters with altered properties.
Esterification with Diverse Anhydrides and Acid Chlorides
The hydroxyl group of this compound can be readily esterified using a variety of acylating agents, including acid anhydrides and acid chlorides. chemguide.co.ukbyjus.com Acid chlorides are generally more reactive than acid anhydrides. uomustansiriyah.edu.iq The reaction with an acid chloride, such as ethanoyl chloride, typically proceeds rapidly, even at room temperature, and often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. uomustansiriyah.edu.iqchemguide.co.uk
Acid anhydrides, such as acetic anhydride (B1165640), react more slowly than acid chlorides, and the reaction may require gentle heating to proceed at a reasonable rate. chemguide.co.uklibretexts.org These reactions result in the formation of an ester and a carboxylic acid as a byproduct. libretexts.org The choice of the acylating agent can be tailored to introduce a wide range of functionalities, thereby modulating the steric and electronic properties of the resulting ester.
Table 1: Comparison of Acylating Agents for Alcohols
| Acylating Agent | General Reactivity | Byproducts | Typical Conditions |
|---|---|---|---|
| Acid Chlorides | High | HCl | Room temperature, often with a base (e.g., pyridine) |
Influence of Reaction Conditions on Acetate (B1210297) Formation
The efficiency of acetate formation is significantly influenced by several reaction parameters, including temperature, catalyst, and the molar ratio of reactants. In enzymatic acylations, temperature is a critical factor affecting both the enzyme's activity and the solubility of the substrates. mdpi.com For instance, in the synthesis of isoamyl acetate, a high yield was achieved at 98°C. whiterose.ac.uk
The choice and amount of catalyst also play a crucial role. While some reactions proceed without a catalyst, the use of an acid catalyst like concentrated sulfuric acid is common in esterification with carboxylic acids. chemguide.co.uk In other systems, Lewis acids or specific heterogeneous catalysts can be employed. researchgate.net The molar ratio of the alcohol to the acylating agent can also be optimized to drive the reaction towards product formation. mdpi.com For example, in the transesterification of glycerol (B35011) with ethyl acetate, increasing the catalyst quantity from 2.2 wt.% to 4.5 wt.% increased the selectivity towards diacetin (B166006) and triacetin. biofueljournal.com
Silylation Approaches for Chromatographic Analysis
Silylation is a widely used derivatization technique in gas chromatography (GC) to increase the volatility, thermal stability, and chromatographic performance of polar compounds like alcohols. libretexts.org This method involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.org The resulting silyl ethers are less polar and more volatile than the parent alcohols. masterorganicchemistry.com
For this compound, silylation of the primary alcohol would yield a derivative with improved properties for GC analysis. A variety of silylating reagents are available, with the reactivity and steric bulk of the silyl group influencing the reaction. Common reagents include trimethylchlorosilane (TMCS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The choice of reagent and reaction conditions can be optimized for efficient derivatization. This approach is particularly useful for the direct analysis of complex mixtures, such as the unsaponifiable fraction of olive oil, where silylation allows for the simultaneous GC determination of aliphatic alcohols, sterols, and other compounds. researchgate.net
Alkylation Methods for Derivatization
Alkylation is another key derivatization strategy that involves the introduction of an alkyl group. nih.gov This method can be used to protect the hydroxyl group of this compound or to introduce specific functionalities. nih.gov A variety of alkylating agents can be employed, including alkyl halides and N,N-dimethylformamide dimethylacetal (DMFDA). libretexts.org For instance, pentafluorobenzyl bromide (PFB-Br) is a common reagent used to add a pentafluorobenzyl group, which enhances the response of electron capture detectors (ECD) in GC analysis. libretexts.orgresearchgate.net
Application of Protective Group Chemistry for Selective Functionalization
In multi-step syntheses involving the this compound scaffold, the strategic use of protecting groups is crucial for achieving selective functionalization. organic-chemistry.orgpressbooks.pub The primary alcohol can be protected to prevent it from reacting in subsequent steps. uobaghdad.edu.iq Common protecting groups for alcohols include ethers, such as benzyl (B1604629) ethers or silyl ethers (e.g., TBDMS), and acetals like tetrahydropyranyl (THP) ethers. masterorganicchemistry.comuwindsor.ca
The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal (deprotection). pressbooks.pub For instance, a silyl ether can be stable to many reagents but can be readily cleaved using a fluoride (B91410) ion source. masterorganicchemistry.com This allows for orthogonal protection strategies where different functional groups can be selectively protected and deprotected. organic-chemistry.org This level of control is essential for the regioselective synthesis of complex molecules derived from the this compound framework. ucl.ac.uk
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Acetyl chloride |
| Benzyl alcohol |
| Diacetin |
| Ethanoyl chloride |
| Ethyl acetate |
| Glycerol |
| Isoamyl acetate |
| N,N-dimethylformamide dimethylacetal (DMFDA) |
| Pentafluorobenzyl bromide (PFB-Br) |
| Pyridine |
| Sodium hydroxide |
| Sulfuric acid |
| Triacetin |
| Trimethylchlorosilane (TMCS) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
State of the Art Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation and Quantitative Analysis of 3,4,5 Triacetoxybenzyl Alcohol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. acdlabs.com The molecular formula of 3,4,5-triacetoxybenzyl alcohol is C₁₃H₁₄O₇, with a monoisotopic mass of 298.074 Da.
EI-MS is a hard ionization technique that causes extensive fragmentation. miamioh.edu The molecular ion peak (M⁺˙ at m/z 298) may be weak or absent. The fragmentation pattern is highly informative for structural analysis. A characteristic fragmentation for acetylated compounds is the loss of ketene (B1206846) (CH₂=C=O, 42 Da). Other significant fragments arise from cleavage of the benzyl (B1604629) group. nih.govchegg.com
Table 2: Predicted EI-MS Fragmentation for this compound
| m/z | Predicted Fragment Identity | Description of Loss |
|---|---|---|
| 298 | [C₁₃H₁₄O₇]⁺˙ | Molecular Ion (M⁺˙) |
| 256 | [M - C₂H₂O]⁺˙ | Loss of one ketene molecule |
| 214 | [M - 2(C₂H₂O)]⁺˙ | Loss of two ketene molecules |
| 172 | [M - 3(C₂H₂O)]⁺˙ | Loss of three ketene molecules |
| 154 | [C₇H₆O₄]⁺˙ | Fragment from benzylic cleavage and rearrangement |
| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |
ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of a compound. nih.govmdpi.com The compound is usually detected as an adduct with a cation, such as a proton [M+H]⁺ or sodium [M+Na]⁺. mjcce.org.mk For this compound, prominent ions would be expected at:
[M+H]⁺ : m/z 299.081
[M+Na]⁺ : m/z 321.063
[M+K]⁺ : m/z 337.037
HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). measurlabs.comd-nb.infointertek.com This allows for the determination of the elemental formula of a molecule or fragment, providing definitive confirmation of its identity. For example, detecting an ion at m/z 321.0632 in an ESI-HRMS experiment would unequivocally confirm its elemental composition as C₁₃H₁₄O₇Na (calculated exact mass: 321.0632), thereby validating the structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the spectrum would reveal key absorptions characteristic of its structure.
The presence of the alcohol functional group is confirmed by a broad absorption band typically in the range of 3550-3200 cm⁻¹, corresponding to the O-H stretching vibration. ucla.edupressbooks.pub The aromatic nature of the compound is indicated by C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching absorptions between 1600-1400 cm⁻¹. libretexts.org
Crucially, the three acetoxy groups give rise to strong and distinct carbonyl (C=O) stretching bands. Ester carbonyls typically absorb in the region of 1750-1735 cm⁻¹. ucla.edu Additionally, the C-O stretching vibrations of the ester groups and the primary alcohol would appear in the fingerprint region, between 1320-1050 cm⁻¹. libretexts.orglibretexts.org
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Type of Vibration |
|---|---|---|
| Alcohol | 3550 - 3200 (broad, strong) | O-H Stretch |
| Aromatic | 3100 - 3000 (variable) | C-H Stretch |
| Aromatic | 1600 - 1400 (multiple, variable) | C-C In-ring Stretch |
| Ester | 1750 - 1735 (strong) | C=O Stretch |
| Ester/Alcohol | 1320 - 1050 (strong) | C-O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores, which are the parts of the molecule that absorb light. technologynetworks.com For this compound, the primary chromophore is the substituted benzene (B151609) ring.
Aromatic compounds typically exhibit multiple absorption bands in the UV region. upi.edu The spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene ring. The exact wavelength of maximum absorbance (λmax) is influenced by the substitution pattern and the solvent used. msu.edu For similar aromatic compounds, absorption maxima can be observed in the UV region, often between 230 and 356 nm. researchgate.net The presence of the acetoxy and hydroxymethyl groups will influence the precise position and intensity of these absorption bands.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is found.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. gentechscientific.com While this compound itself may have limited volatility, it can be analyzed by GC-MS after conversion to a more volatile derivative. chromatographyonline.com A common derivatization technique is silylation, which replaces the active hydrogen of the alcohol group with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility. jfda-online.comsigmaaldrich.com
In a typical GC-MS analysis, the derivatized compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio (m/z). scholarsresearchlibrary.com This fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification. For instance, the mass spectrum of benzyl alcohol shows a characteristic quantifier ion at m/z 79 and qualifier ions at m/z 108 and 109. scholarsresearchlibrary.com A similar fragmentation analysis would be applied to the derivative of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For non-volatile or thermally unstable compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. thermofisher.comthermofisher.com LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. missouri.edu This technique is well-suited for a wide range of compounds, including alcohols, without the need for derivatization. thermofisher.com
After separation by the LC system, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com These methods ionize the molecule with minimal fragmentation, often preserving the molecular ion, which is crucial for determining the molecular weight. The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of certainty in the identification and quantification of the target compound. nih.gov
Thin-Layer Chromatography (TLC) and Column Chromatography for Isolation and Purification
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the isolation and purification of compounds. missouri.edulibretexts.org TLC is often used as a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for separation on a larger scale using column chromatography. biotage.com
In column chromatography, a stationary phase (like silica (B1680970) gel) is packed into a column, and the sample mixture is applied to the top. The mobile phase is then passed through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. magritek.com Fractions are collected as the solvent elutes from the column, and those containing the purified this compound can be identified by analyzing the fractions using a technique like TLC. biotech-asia.org
Advanced hyphenated techniques (e.g., GC-MS/MS, LC-MS/MS) for enhanced specificity and sensitivity
To achieve even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) techniques are employed. Both GC-MS/MS and LC-MS/MS offer significant advantages over their single-quadrupole counterparts. rsc.orgnih.gov These advanced hyphenated techniques are particularly useful for analyzing complex samples where background interference can be a problem. ajrconline.org
In an MS/MS system, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, leading to lower limits of detection and quantification. chromatographyonline.com The use of LC-MS/MS, in particular, has become increasingly common for the analysis of a broad range of compounds in various matrices due to its high sensitivity and specificity without the need for derivatization. nih.govnih.gov
Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Volatility Requirement | Derivatization | Primary Application | Key Advantages |
|---|---|---|---|---|
| GC-MS | High | Often Required (e.g., silylation) | Identification of volatile derivatives | Excellent separation for volatile compounds, established libraries. |
| LC-MS | Low | Not typically required | Identification and quantification of non-volatile species. mdpi.com | Gentle ionization, suitable for thermally labile compounds. thermofisher.com |
| TLC | N/A | No | Rapid separation and method development. libretexts.org | Simple, low cost, fast. libretexts.org |
| Column Chromatography | N/A | No | Preparative isolation and purification. magritek.com | Can handle larger sample quantities for purification. |
| GC-MS/MS & LC-MS/MS | High (GC) / Low (LC) | As per GC/LC | Trace-level quantification in complex matrices. mdpi.com | High specificity and sensitivity, reduced interference. chromatographyonline.comnih.gov |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 3,4,5 Triacetoxybenzyl Alcohol
Hydrolysis Kinetics of Acetate (B1210297) Ester Moieties
The three acetate ester groups of 3,4,5-triacetoxybenzyl alcohol are susceptible to hydrolysis, a reaction that cleaves the ester linkages to yield acetic acid and the corresponding polyhydroxylated benzyl (B1604629) alcohol (gallic alcohol). This transformation can be catalyzed by either acid or base.
Under acidic conditions, the mechanism typically involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the alcohol group yield the carboxylic acid and the protonated form of the parent alcohol. The rate of acid-catalyzed hydrolysis can be influenced by factors such as the concentration of the acid catalyst and temperature. copernicus.org Studies on related organic esters show that the reaction kinetics can be modeled to understand the structure-activity relationship, with activation free energies determining the reaction rates under various pH conditions. copernicus.org
Base-catalyzed hydrolysis, or saponification, proceeds via a different mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to form a carboxylate salt. This process is generally irreversible as the final deprotonation step is energetically favorable.
The hydrolysis of the three acetate groups can occur sequentially, leading to a mixture of mono-, di-, and fully hydrolyzed products. The kinetics of hydrolysis for each ester group may differ based on its position and the electronic effects of the neighboring groups. For instance, the hydrolysis of fucosylated glycosaminoglycan, another complex molecule with multiple susceptible groups, was found to follow first-order kinetics, with different rates for the cleavage of fucose branches and sulfate (B86663) esters. mdpi.com A similar kinetic complexity can be anticipated for this compound.
Table 1: Factors Influencing Ester Hydrolysis Kinetics
| Factor | Influence on Reaction Rate | Mechanistic Implication |
|---|---|---|
| pH | Rate increases in both strongly acidic and basic conditions. | In acid, protonation of the carbonyl oxygen activates the ester. copernicus.org In base, the hydroxide ion is a potent nucleophile. |
| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction to proceed. |
| Steric Hindrance | May slightly decrease the rate. | Access of the nucleophile (water or hydroxide) to the carbonyl carbon can be impeded. |
| Solvent | Polar protic solvents can participate in and stabilize intermediates. | Solvation of intermediates and transition states affects the energy barrier. |
Oxidation Reactions of the Benzyl Alcohol Functionality
The primary alcohol group in this compound is a key site for oxidation reactions, leading to the formation of aldehydes and carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product. compoundchem.comlibretexts.org
The selective oxidation of the benzyl alcohol to 3,4,5-triacetoxybenzaldehyde is a common transformation. Milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are effective for this purpose, typically yielding the aldehyde in high yields under non-acidic conditions. libretexts.org The use of TEMPO-catalyzed oxidation systems also offers a mild and selective method for converting primary alcohols to aldehydes. d-nb.infoorganic-chemistry.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 3,4,5-triacetoxybenzoic acid. compoundchem.comlibretexts.org The mechanism for dichromate oxidation often involves the formation of a chromate (B82759) ester intermediate. This intermediate then undergoes a rate-determining step, which can be the E2-like elimination of the alpha-proton, to yield the carbonyl compound. orientjchem.org Kinetic studies on the oxidation of substituted benzyl alcohols by acidified dichromate have shown the reaction to be first order with respect to both the alcohol and the oxidant. orientjchem.org The reaction is acid-catalyzed, and electron-donating groups on the aromatic ring accelerate the reaction, indicating the development of an electron-deficient center in the transition state. orientjchem.orgasianpubs.org
Under harsh oxidative conditions, cleavage of the carbon-carbon bonds within the molecule can occur. For instance, very strong oxidants could potentially lead to the cleavage of the benzene (B151609) ring itself, although this is a less common and controlled pathway. More relevant is the potential for cleavage of the bond between the aromatic ring and the hydroxymethyl group under specific oxidative conditions, though this is not a typical transformation for this class of compounds under standard laboratory oxidation protocols.
Table 2: Common Oxidizing Agents and Their Products
| Reagent(s) | Typical Product | Selectivity | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | High for aldehyde | libretexts.org |
| Dess-Martin Periodinane (DMP) | Aldehyde | High for aldehyde | libretexts.org |
| TEMPO/NaOCl | Aldehyde | High for aldehyde | d-nb.info |
| KMnO₄ (hot, concentrated) | Carboxylic Acid | Low, favors over-oxidation | libretexts.org |
| K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Low, favors over-oxidation | compoundchem.comorientjchem.org |
Formation of Aldehyde and Carboxylic Acid Derivatives
Reduction Potentials and Reductive Transformations
While oxidation is a common pathway, the benzylic alcohol can also undergo reductive transformations, though this is less frequently explored. The reduction of the benzyl alcohol itself to a methyl group is a challenging transformation requiring harsh conditions, such as catalytic hydrogenation at high pressure and temperature or using strong reducing agents capable of cleaving C-O bonds.
More relevant is the reduction of the corresponding aldehyde or carboxylic acid derivatives back to this compound. For example, 3,4,5-triacetoxybenzaldehyde can be selectively reduced to the alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. google.com This reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide.
Nucleophilic and Electrophilic Substitution Reactions at the Benzyl Position
The hydroxyl group of the benzyl alcohol can be transformed into a good leaving group, enabling nucleophilic substitution reactions at the benzylic carbon. khanacademy.org First, the -OH group is typically protonated by an acid or converted into a more reactive species (e.g., a tosylate or a halide). researchgate.net Once activated, a wide range of nucleophiles can displace the leaving group. This is a standard Sₙ1 or Sₙ2 type reaction. khanacademy.orgrammohancollege.ac.in
For a primary benzyl alcohol like this, the Sₙ2 mechanism is often favored, involving a backside attack by the nucleophile. rammohancollege.ac.in However, the formation of a stable benzyl carbocation, resonance-stabilized by the benzene ring, means an Sₙ1 pathway is also possible, especially with weaker nucleophiles or in polar protic solvents. khanacademy.org For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding benzyl chloride, 3,4,5-triacetoxybenzyl chloride, which is a versatile intermediate for further synthesis. researchgate.net
Electrophilic substitution directly at the benzylic carbon is not a feasible pathway. However, the aromatic ring itself, being activated by the three electron-donating acetoxy groups (after hydrolysis to hydroxyls) or deactivated by the acetoxy groups themselves (which are moderately deactivating), can undergo electrophilic aromatic substitution, but this falls outside the scope of reactions at the benzyl position.
Radical-Mediated Transformations and Reaction Mechanisms
The phenolic nature of the hydrolyzed form of this compound (gallic alcohol) makes it susceptible to radical-mediated reactions, particularly those involving hydrogen atom transfer (HAT). The hydroxyl groups on the benzene ring can donate a hydrogen atom to a radical species, forming a resonance-stabilized phenoxyl radical. researchgate.net This is the basis for the antioxidant activity of many phenolic compounds, including gallates. mun.casemanticscholar.org
The acetoxy groups in the parent compound reduce this activity, as the hydrogen atoms are no longer available for donation. However, under conditions that can induce homolytic cleavage of the C-H bond at the benzylic position, radical transformations can be initiated. For example, exposure to high-energy radiation or certain radical initiators could generate a benzylic radical. This radical is highly stabilized by resonance with the aromatic ring and can participate in various radical chain reactions, such as polymerization or reaction with molecular oxygen to form peroxy radicals. semanticscholar.org The study of radical scavenging mechanisms of related compounds like epigallocatechin gallate (EGCG) shows that the galloyl moiety is crucial for trapping radicals and terminating oxidative chain reactions. mun.casemanticscholar.org
Investigation of Reaction Intermediates and Transition States in the Chemical Reactivity of this compound
The elucidation of reaction mechanisms for this compound, a polysubstituted aromatic alcohol, relies heavily on the identification and characterization of transient species such as reaction intermediates and transition states. While direct experimental and computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of analogous substituted benzyl alcohols. The principles governing the stability and transformation pathways of these related compounds provide a robust framework for predicting the behavior of this compound in various chemical reactions.
The reactivity of benzyl alcohols is largely dictated by the nature of the substituents on the aromatic ring and the reaction conditions. For this compound, the three electron-withdrawing acetate groups are expected to significantly influence the stability of any charged intermediates formed during a reaction.
Carbocation Intermediates in Solvolysis Reactions
Solvolysis reactions of benzyl halides, which are typically derived from their corresponding alcohols, provide significant insights into the formation and stability of benzylic carbocation intermediates. The rate of solvolysis is highly dependent on the ability of the substituents to stabilize the positive charge that develops at the benzylic carbon in the transition state leading to the carbocation.
In the case of substituted benzyl chlorides, a change in mechanism from a bimolecular nucleophilic substitution (S(_N)2) to a unimolecular (S(_N)1) pathway is often observed as the electron-donating ability of the substituents increases. For instance, studies on the solvolysis of various ring-substituted benzyl chlorides have shown a wide range of first-order rate constants, reflecting the varying stability of the carbocation intermediates. nih.gov While electron-donating groups like methoxy (B1213986) (-OCH(_3)) significantly accelerate the reaction by stabilizing the carbocation, electron-withdrawing groups, such as the acetoxy groups in this compound, are expected to destabilize a carbocation intermediate, thereby disfavoring an S(_N)1 pathway.
Table 1: Illustrative First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C This table presents data for analogous compounds to infer the reactivity of this compound derivatives.
| Substituent on Benzyl Chloride | k({solv}) (s) | Reference |
| 4-Methoxy | 2.2 | nih.gov |
| 3,4-Dinitro | 1.1 x 10 | nih.gov |
The significant difference in solvolysis rates between 4-methoxybenzyl chloride and 3,4-dinitrobenzyl chloride highlights the profound impact of electronic effects on the stability of the carbocation intermediate. nih.gov It is therefore anticipated that the solvolysis of 3,4,5-triacetoxybenzyl chloride would proceed slowly via an S(_N)1 mechanism, if at all, and might favor an S(_N)2 pathway.
Intermediates in Oxidation Reactions
The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation that proceeds through various intermediates depending on the oxidant used.
With chromium(VI)-based reagents like pyridinium dichromate (PDC), the reaction is believed to proceed through the formation of a chromate ester intermediate. Kinetic studies on the oxidation of substituted benzyl alcohols have shown that the reaction is first order with respect to the alcohol, the oxidant, and an acid catalyst. scispace.com The mechanism likely involves a rate-determining step where a hydride is transferred from the benzylic carbon to the chromium, often within a cyclic transition state.
In enzymatic oxidations, such as those catalyzed by ligninase, transient-state kinetic studies of the oxidation of 3,4-dimethoxybenzyl alcohol have revealed the formation of enzyme-bound intermediates, analogous to Compound I and Compound II of peroxidases. nih.gov These studies suggest a mechanism where the enzyme is first oxidized by hydrogen peroxide, followed by reaction with the alcohol. nih.gov
The oxidation of benzyl alcohols can also be achieved using hypervalent iodine reagents. In these reactions, an activated hydroxy(chloro)iodane has been proposed as a reactive intermediate based on mass spectrometry experiments. beilstein-journals.org
Table 2: Kinetic Parameters for the Ligninase-Catalyzed Oxidation of 3,4-Dimethoxybenzyl Alcohol at pH 3.5 This table provides data for an analogous compound to illustrate potential enzymatic reaction kinetics.
| Parameter | Value | Reference |
| K(_M) for H(_2)O(_2) | 29 µM | nih.gov |
| K(_M) for veratryl alcohol | 72 µM | nih.gov |
| Turnover number (k({cat})) | 2-3 s | nih.gov |
These data for 3,4-dimethoxybenzyl alcohol indicate an efficient enzymatic process, and similar studies on this compound would be necessary to determine its suitability as a substrate for such enzymes. nih.gov
Transition State Analysis
The structure of the transition state in reactions of benzyl alcohols can be inferred from kinetic isotope effects and linear free-energy relationships. For many oxidation reactions of benzyl alcohols, a significant primary kinetic isotope effect is observed when the benzylic hydrogen is replaced with deuterium, indicating that the C-H bond is broken in the rate-determining step.
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of transition states. ruhr-uni-bochum.de For example, in the three-component reaction to form substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones from aromatic aldehydes, an imine intermediate is formed which is then protonated to an iminium species. beilstein-journals.org The subsequent nucleophilic attack by an enol derivative proceeds through a transition state whose energy determines the reaction rate. beilstein-journals.org
Computational Chemistry Approaches for Understanding 3,4,5 Triacetoxybenzyl Alcohol S Molecular Behavior
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and predicting various spectroscopic properties of molecules like 3,4,5-triacetoxybenzyl alcohol. researchgate.netscirp.org This quantum mechanical modeling method is founded on the principle that the energy of a molecule can be determined from its electron density.
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. This process is crucial as the molecular conformation dictates its physical and chemical properties.
Conformational analysis further explores the different spatial arrangements of the molecule, or conformers, that can exist due to rotation around single bonds. ethz.chbeilstein-journals.org For this compound, rotation around the bonds connecting the acetyl groups and the benzyl (B1604629) alcohol moiety to the benzene (B151609) ring can lead to various conformers with different energy levels. libretexts.org DFT calculations can map out the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. ethz.ch The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. libretexts.org
Table 1: Representative Conformational Data for a Disubstituted Cyclohexane (Illustrative Example)
| Conformer | Substituent 1 Position | Substituent 2 Position | Relative Energy (kJ/mol) |
| A | Axial | Axial | 15.2 |
| B | Equatorial | Equatorial | 3.8 |
| C | Axial | Equatorial | Varies |
| D | Equatorial | Axial | Varies |
Note: This table provides an illustrative example of the type of data generated from conformational analysis. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgimperial.ac.uk The energy and distribution of these orbitals are critical in understanding a molecule's reactivity and electronic properties. sapub.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally suggests higher reactivity. researchgate.net DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap for this compound, providing insights into its chemical stability and potential for electronic transitions. researchgate.netresearchgate.net The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule most likely to be involved in chemical reactions. chemrevlett.comresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical values for illustrative purposes. Actual calculated values for this compound may differ.
Reaction Pathway and Transition State Calculations
DFT can be employed to model chemical reactions involving this compound, such as its synthesis or degradation. libretexts.orgrsc.org This involves mapping the potential energy surface of the reaction, which connects the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.netrsc.org
By calculating the structures and energies of the reactants, products, and transition states, DFT can elucidate the reaction mechanism and determine the activation energy. researchgate.net This information is invaluable for understanding the kinetics and thermodynamics of reactions involving this compound, and for predicting the feasibility of different reaction pathways. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions on a femtosecond timescale. nih.gov
For this compound, MD simulations can reveal its flexibility, conformational changes, and how it interacts with its environment, particularly with solvents. arxiv.orgresearchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can study the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. mdpi.comosti.gov These simulations can provide detailed information on the solvation shell structure and the dynamics of solvent molecules around the this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (without biological activity implications)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific property. wikipedia.org While often used to predict biological activity, QSAR can also be applied to understand the relationship between molecular structure and various physicochemical properties, a field known as Quantitative Structure-Property Relationship (QSPR). mdpi.com
For this compound, QSAR/QSPR models can be developed to correlate its structural features with properties such as solubility, lipophilicity, or chromatographic retention time. nih.gov This is achieved by calculating a set of molecular descriptors that quantify different aspects of the molecule's structure (e.g., size, shape, electronic properties). mdpi.comnih.gov Statistical methods are then used to build a model that predicts the property of interest based on these descriptors. nih.gov These models can provide mechanistic insights into how specific structural modifications might influence the molecule's behavior. mdpi.com
Force Field Development and Parameterization for Molecular Modeling
The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. nih.gov A force field is a set of parameters and equations that define the potential energy of a system of atoms. While general-purpose force fields exist, developing a specific force field or parameterizing an existing one for this compound can significantly improve the accuracy of simulations. rsc.orgnih.gov
This process involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations for the molecule. nih.govnih.gov For instance, parameters for bond lengths, bond angles, and dihedral angles can be adjusted to match the optimized geometry obtained from DFT calculations. Non-bonded parameters, which describe van der Waals and electrostatic interactions, are also crucial for accurately modeling intermolecular interactions. ulisboa.ptgithub.com The development of a well-parameterized force field is essential for reliable and predictive molecular modeling of this compound. rsc.org
Strategic Applications of 3,4,5 Triacetoxybenzyl Alcohol in Advanced Organic Synthesis and Chemical Biology Research
Utilization as a Versatile Synthetic Building Block and Intermediate
3,4,5-Triacetoxybenzyl alcohol serves as a key starting material in organic synthesis due to its distinct structural features. The compound's benzyl (B1604629) alcohol group and its three acetoxy groups on the aromatic ring can undergo various chemical changes. The acetoxy groups can be converted to hydroxyl groups, which can then be further modified. This adaptability makes it a valuable precursor for creating more complex molecules and materials.
Scaffold for the Construction of Complex Organic Molecules
The stable and functional aromatic core of this compound makes it an ideal foundation for building elaborate molecular structures. youtube.com Chemists use this compound as a base to synthesize a range of complex natural products and their synthetic counterparts. After removing the acetyl groups, the exposed hydroxyl groups can be selectively altered to introduce different chemical features, thereby generating a diverse array of molecules. For example, the benzyl alcohol can act as the central point for creating branched molecules known as dendrimers.
Precursor for Advanced Materials and Ligands
The multiple reactive sites on this compound make it a suitable precursor for creating advanced materials and ligands. nih.gov Once the protecting acetoxy groups are removed to form 3,4,5-trihydroxybenzyl alcohol (also known as gallyl alcohol), it can be used to synthesize polymers like polyesters and polyethers. These polymers may possess beneficial properties such as antioxidant activity or thermal stability.
The resulting trihydroxybenzyl structure is also important for designing ligands that can bind to metal ions. The arrangement of hydroxyl groups is effective at chelating various metals, which is useful for developing new catalysts and sensors. The ability to modify the benzyl alcohol portion of the molecule allows for fine-tuning the electronic and steric properties of these ligands.
Probing Molecular Interactions in In Vitro Biochemical Systems
In the field of chemical biology, this compound and its derivatives are instrumental in studying molecular interactions in biological systems. These compounds help researchers understand enzymatic mechanisms and molecular recognition by mimicking or interfering with natural biological processes.
Substrate Analogue in Enzymatic Assays for Mechanistic Understanding
After deacetylation, this compound resembles the galloyl group found in many natural compounds, allowing it to act as a substitute substrate in enzymatic assays. researchgate.netbritannica.com Researchers use this analogue to investigate enzymes like tannase, which was observed to hydrolyze a compound named chestanin into dehydrodigallic acid and 3,4,5-trihydroxybenzyl alcohol. tandfonline.com This helps in understanding the enzyme's active site, how it binds to substrates, and its catalytic mechanism. researchgate.net The acetoxy groups can also function as protecting groups that are removed at a specific time to release the active trihydroxy form, offering controlled substrate availability.
Investigations of Molecular Recognition and Binding Events with Biomolecules (e.g., proteins, nucleic acids)
The trihydroxyphenyl group, derived from this compound, is a frequently occurring motif in biological molecular recognition. It interacts with biomolecules like proteins and nucleic acids through various non-covalent forces, including hydrogen bonding and van der Waals interactions. caltech.edu
Studies have shown that the galloyl group is significant for molecular recognition and contributes to stronger binding with proteins like human serum albumin (HSA). nih.govplos.org The interactions are primarily driven by electrostatic forces, which are enhanced by the presence of the galloyl group. plos.org This understanding is crucial for designing new molecules that can selectively bind to and modulate the function of biological targets. The investigation of these binding events provides fundamental knowledge for developing new drugs and understanding biological processes at a molecular level. nih.govplos.org
Development of Chemical Probes and Tags Based on the Acetoxybenzyl Skeleton
The acetoxybenzyl framework is a versatile platform for creating chemical probes and tags. nih.govmdpi.comchemicalprobes.org The benzyl alcohol can be chemically altered to attach reporter molecules like fluorophores or other labels. nih.govescholarship.org
These probes are designed to bind to specific targets, such as enzymes, within a complex biological environment. nih.govmdpi.com Once bound, an attached reporter group can be activated, allowing for the detection, visualization, and identification of the target molecule. escholarship.org This strategy is valuable in drug discovery for identifying and validating new therapeutic targets. The ability to deprotect the acetoxy groups to reveal the bioactive trihydroxy form provides an additional level of control in the design and application of these chemical tools.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3,4,5-Triacetoxybenzyl Alcohol, and how do reaction conditions influence yields?
- Answer : Synthesis typically involves acetylation of 3,4,5-trihydroxybenzyl alcohol or its precursors. A two-step approach, adapted from analogous benzyl alcohol derivatives, includes:
Esterification : Acetylation of hydroxyl groups using acetic anhydride or acetyl chloride under acidic or basic conditions.
Reduction : Conversion of a carboxylate or aldehyde intermediate to the alcohol using reducing agents like NaBH₄ or LiBH₄.
- Key Variables : Temperature, solvent polarity, and stoichiometry of acetylating agents significantly affect yield. For example, NaBH₄ reduction in ethanol/ethyl acetate at 0°C achieved 92% yield in a related trimethoxybenzyl alcohol synthesis .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄, 60°C | ~80% (estimated) | |
| Reduction | LiBH₄ in THF, 0°C → RT | ~85% (estimated) |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- TLC : Monitor reaction progress using silica GF254 plates with ethyl acetate as the mobile phase; expected Rf ~0.6 (similar to trimethoxy analogs) .
- NMR : Confirm structure via ¹H NMR (δ ~5.1 ppm for benzyl CH₂, δ ~2.3 ppm for acetate methyl groups) and ¹³C NMR (δ ~170 ppm for carbonyl carbons) .
- Melting Point : Compare with literature values (e.g., trimethoxy analogs melt at 82–83°C ).
Q. How does the stability of this compound vary under different storage conditions?
- Answer :
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of acetate groups.
- Solvent : Dissolve in anhydrous DMSO or chloroform to avoid moisture-induced degradation.
- Monitoring : Regular TLC or HPLC checks for decomposition (e.g., free hydroxyl groups indicate hydrolysis) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability and reproducibility?
- Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve acetylation efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction homogeneity.
- Work-Up : Employ liquid-liquid extraction with ethyl acetate/water to isolate the product with minimal impurities .
Q. What role does this compound play in peptide synthesis or drug delivery systems?
- Answer :
- Hydrophobic Carrier : Its acetyl groups enhance lipid solubility, making it suitable for liquid-phase peptide synthesis (LPPS) to improve yield and purity, as demonstrated with analogous hydrophobic benzyl alcohols .
- Prodrug Applications : Potential as a protecting group for hydroxyl-containing drugs, enabling targeted release via esterase-mediated hydrolysis .
Q. How do structural modifications (e.g., replacing acetate with alkyl/aryl groups) alter the compound’s physicochemical properties?
- Answer :
- Solubility : Longer alkyl chains (e.g., dodecyl) increase hydrophobicity, reducing aqueous solubility but improving organic phase partitioning .
- Thermal Stability : Bulkier substituents raise melting points (e.g., trimethoxy derivatives: 82–83°C vs. triacetoxy: estimated 90–95°C) .
Q. What strategies address contradictions in reported synthetic yields or purity across studies?
- Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate and compare data from heterogeneous studies .
- Reproducibility Checks : Replicate procedures with strict control of variables (e.g., humidity, reagent purity) .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
- Answer :
- DFT Calculations : Model transition states for acetylation or reduction steps to identify energy barriers and optimal pathways .
- QSPR Models : Correlate substituent electronic effects (e.g., Hammett constants) with reaction rates .
Data Contradiction Analysis
- Example : Varying reduction yields (e.g., 77% vs. 92% in similar systems) may stem from differences in solvent purity or NaBH₄ freshness. Systematic reagent quality checks are critical .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
